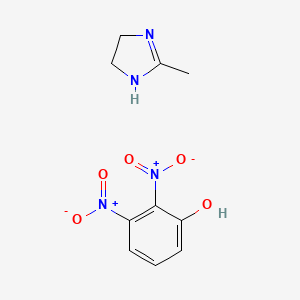

Einecs 275-847-4

Description

Properties

CAS No. |

71686-05-0 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

2,3-dinitrophenol;2-methyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C6H4N2O5.C4H8N2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;1-4-5-2-3-6-4/h1-3,9H;2-3H2,1H3,(H,5,6) |

InChI Key |

WSDALBIAWSCTQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCN1.C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Genesis and Evolution of Research on Einecs 275 847 4 Bimu 8

The investigation into BIMU 8 emerged from broader research into benzimidazolone derivatives as modulators of the serotonin (B10506) (5-HT) receptor system. nih.govresearchgate.net Initial studies in the early 1990s identified BIMU 8 as a novel azabicycloalkyl benzimidazolone derivative with a high affinity and agonist activity at the 5-hydroxytryptamine receptor 4 (5-HT4). caymanchem.comresearchgate.net This receptor, positively coupled to adenylate cyclase, was a key target for understanding gastrointestinal motility and central nervous system functions. researchgate.net

Early research focused on characterizing its primary mechanism of action. Studies using primary cultures of colliculi neurons demonstrated that BIMU 8 was a potent agonist at 5-HT4 receptors, effectively stimulating the formation of cyclic AMP (cAMP). caymanchem.comresearchgate.net Its potency was found to be comparable to or greater than that of 5-HT itself and other prokinetic agents of the time, such as cisapride. researchgate.net Concurrently, researchers discovered that BIMU 8 also possessed a high affinity for the 5-HT3 receptor, where it acts as an antagonist. researchgate.net This dual activity—5-HT4 agonism and 5-HT3 antagonism—distinguished it from other compounds and established it as a valuable tool for pharmacological research. elsevier.es

The evolution of research saw the application of BIMU 8 extend from in vitro receptor binding and cell culture assays to in vivo animal models. These studies confirmed its prokinetic activity, demonstrating its ability to stimulate antral and colonic motility in canine models. caymanchem.comnih.gov Furthermore, investigations expanded into the central nervous system, revealing that BIMU 8 could facilitate the release of acetylcholine (B1216132) in the frontal cortex and exert antinociceptive effects, laying the groundwork for its study in cognition and pain modulation. caymanchem.comnih.gov

Interdisciplinary Significance of Einecs 275 847 4 Bimu 8 in Contemporary Science

The well-defined pharmacological profile of BIMU 8 has made it a significant compound across multiple scientific disciplines. Its utility extends far beyond its initial characterization as a gastrointestinal motility agent.

In neuroscience , BIMU 8 has been instrumental in elucidating the role of 5-HT4 receptors in cognitive processes. Research has shown that administration of BIMU 8 can prevent amnesia induced by various chemical agents in animal models, suggesting that 5-HT4 receptor activation is involved in the mechanisms of learning and memory. researchgate.net Its ability to produce antinociceptive effects has also been a key area of study. nih.govcore.ac.uk These pain-modulating effects are not mediated by opioid pathways but rather through a central amplification of cholinergic transmission, highlighting a distinct mechanism for pain regulation. nih.govcore.ac.uk

In pharmacology , BIMU 8 serves as a reference compound for the study of the 5-HT4 receptor. Its dual action on both 5-HT4 and 5-HT3 receptors allows for complex investigations into serotonin (B10506) signaling. researchgate.net More recently, the pharmacological profile of BIMU 8 was expanded with the discovery that it also acts as an antagonist at sigma-2 receptors. nih.govnih.gov This finding has opened new avenues for its use in studying the regulation of neurotransmitter release, such as norepinephrine (B1679862) in the hippocampus, and its potential relevance in neurodegenerative diseases and cancer research, where sigma-2 receptors are a target of interest. nih.govmdpi.commdpi.com

In gastroenterology , BIMU 8's potent prokinetic properties continue to be relevant. It is used as a tool to explore the pharmacology of the 5-HT4 receptor in the enteric nervous system and its role in regulating peristalsis and smooth muscle tone in the gastrointestinal tract. researchgate.netnih.govnih.gov

A more recent and significant application has emerged in veterinary science and anesthesiology . Studies have investigated BIMU 8 as a potential agent to counteract opioid-induced respiratory depression. nih.govresearchgate.net Research in animal models has shown that selective activation of 5-HT4 receptors by BIMU 8 can reverse respiratory depression caused by opioids like fentanyl without diminishing the analgesic effect, presenting a promising area for future therapeutic exploration. nih.govresearchgate.net

Interactive Data Tables

Table 1: Receptor Binding and Functional Activity of BIMU 8

This table summarizes the binding affinity (Ki) and functional potency (EC50) of BIMU 8 at key receptor sites as reported in pharmacological studies.

| Receptor Target | Activity Type | Reported Value | Notes |

| 5-HT4 Receptor | Agonist | Ki = 69 nM | High affinity agonist activity. caymanchem.com |

| 5-HT4 Receptor | Agonist | EC50 = 72 nM | Potency in stimulating cAMP formation in neurons. caymanchem.com |

| 5-HT3 Receptor | Antagonist | Ki = 0.36 nM | Very high affinity antagonist activity. caymanchem.com |

| Sigma-2 Receptor | Antagonist | Not specified | Identified as an antagonist through functional assays. nih.govnih.gov |

Table 2: Summary of Key In Vivo Research Findings for BIMU 8

This table outlines significant findings from in vivo animal studies, demonstrating the compound's effects across different physiological systems.

| Research Area | Animal Model | Key Finding | Reference |

| Cognition | Mouse | Prevented scopolamine- and dicyclomine-induced amnesia. | researchgate.net |

| Gastrointestinal Motility | Dog | Stimulated postprandial antral and colonic motility. | caymanchem.comnih.gov |

| Nociception | Rat / Mouse | Produced significant antinociception via central cholinergic pathways. | nih.govcore.ac.uk |

| Neurotransmitter Release | Rat | Facilitated the release of acetylcholine (B1216132) in the frontal cortex. | caymanchem.com |

| Respiratory Function | Goat | Attenuated etorphine-induced respiratory compromise. | nih.gov |

| Respiratory Function | Rat | Reversed fentanyl-induced respiratory depression. | researchgate.net |

Key Research Trajectories and Future Directions for Einecs 275 847 4 Bimu 8

Conventional Synthesis Methods for Einecs 275-847-4

Conventional synthesis of Flumazenil has been approached through several routes. One common method begins with 2-amino-5-fluorobenzoic acid, which is condensed and cyclized to form 6-fluoroisatoic anhydride (B1165640). google.com This intermediate is then reacted with sarcosine (B1681465) to produce 7-fluoro-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The final steps involve chlorination, often with phosphorus oxychloride, followed by condensation with ethyl isocyanoacetate to yield Flumazenil. google.com

Another described pathway uses 4-methyl-5-imidazole formate (B1220265) and 2-fluoro-5-nitrobenzoate as starting materials. google.com The synthesis proceeds through aromatic nucleophilic substitution, a Wohl-Ziegler bromination, and a base-catalyzed intramolecular cyclization to form the heptacyclic lactam. The nitro group is then reduced, and a subsequent diazotization and pyrolysis yield the final product. google.com

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of Flumazenil and its analogs involves several key reaction mechanisms. For instance, in radiolabeling syntheses, which share mechanistic principles with bulk synthesis, nucleophilic substitution is a common strategy. The preparation of [¹⁸F]Flumazenil often involves the nucleophilic substitution of a nitro-group on a precursor molecule. mdpi.comnih.gov This reaction proceeds via an addition-elimination mechanism, where the presence of electron-withdrawing groups on the aromatic ring facilitates the attack of the nucleophile and stabilizes the resulting Meisenheimer complex. mdpi.com

In the synthesis of related benzodiazepines like diazepam, cyclization is a critical step. One method involves the cyclization of a keto-aniline with methyl 2-aminoacetate. ub.edu This is followed by N-alkylation using methyl iodide to introduce a methyl group via nucleophilic substitution, a common transformation in the synthesis of N-methylated benzodiazepine (B76468) structures like Flumazenil. ub.edu

Process Optimization and Yield Enhancement in this compound Production

Significant efforts have been directed toward optimizing the synthesis of Flumazenil, particularly for radiolabeled versions where yield and reaction time are critical. In the synthesis of [¹⁸F]Flumazenil, reaction conditions such as temperature and time have been systematically optimized. For a copper-catalyzed radiofluorination, increasing the reaction temperature from 80°C to 120°C significantly improved the radiochemical yield from approximately 10.2% to 58.1%. mdpi.comnih.gov However, a further increase to 140°C did not improve the yield. mdpi.com The optimal reaction time was found to be 10 minutes; both shorter (5 minutes) and longer (20 minutes) times resulted in reduced yields. mdpi.comnih.gov

Precursor optimization and purification strategies also play a vital role. In one study, pretreating the reaction mixture with a C18 plus Sep-Pak cartridge before HPLC purification increased the radiochemical yield of [¹⁸F]Flumazenil from 34.4% to 53.4% and extended the life of the semi-preparative column. researchgate.net

Advanced Synthetic Approaches to this compound

Research has moved beyond conventional methods to explore more efficient and environmentally friendly synthetic routes.

Catalytic Systems for Efficient this compound Formation

Catalysis is fundamental to modern, efficient synthesis. dokumen.pub Copper-mediated late-stage fluorination has emerged as a promising method for producing [¹⁸F]Flumazenil. mdpi.com This approach, which uses a stannyl (B1234572) precursor, offers advantages such as the ability to prepare the precursor on a gram scale, simple purification, and potentially high radiochemical yields. mdpi.comnih.gov The optimized conditions involve using copper(II) triflate and pyridine (B92270) in a DMA solvent. mdpi.com

Palladium-catalyzed reactions have also been employed. The synthesis of the stannyl precursor for the copper-catalyzed reaction proceeds via a palladium-catalyzed stannylation of bromomazenil, achieving a good chemical yield of 65%. mdpi.com Other advanced methods for related compounds include the use of diaryliodonium salts as precursors, which can lead to high radiochemical yields. nih.gov For the synthesis of benzodiazepine derivatives in general, various catalysts have been explored, including β-cyclodextrin, sulfated polyborate, and metal-organic frameworks like MIL-101(Cr), often enabling reactions in greener solvents like water or under solvent-free conditions. researchgate.netrsc.org

Purity Assessment and Impurity Profiling of Synthesized this compound

Ensuring the purity of the final active pharmaceutical ingredient (API) is critical. For Flumazenil, this involves developing and validating analytical methods for accurate quantification and impurity profiling. cphi-online.com High-Performance Liquid Chromatography (HPLC) is a standard technique. For [¹⁸F]Flumazenil, purity is often assessed using radio-HPLC with a C18 column and a mobile phase such as 25% ethanol (B145695) in phosphate (B84403) buffer. nih.gov Radiochemical purity can also be determined by radio-TLC. nih.gov

Systematic stress testing of Flumazenil according to ICH guidelines helps to identify potential degradation products. doi.org A study using LC-Q-TOF/MS identified fifteen degradation products, providing insight into the compound's intrinsic chemical properties and degradation pathways. doi.org The major by-products identified during one of the advanced syntheses of [¹⁸F]Flumazenil were a hydroxylated derivative and a product of protodestannylation. mdpi.com The United States Pharmacopeia (USP) specifies limits for known impurities and outlines chromatographic methods for their detection. uspnf.com

Polymer Chemistry and Network Formation with this compound

The presence of two terminal epoxy groups in the this compound molecule allows it to be a key component in the synthesis of epoxy resins and polymers. These epoxy groups are highly reactive and can undergo ring-opening polymerization with various curing agents to form three-dimensional crosslinked networks. smolecule.com

Crosslinking Mechanisms and Polymer Matrix Development Utilizing this compound

The development of polymer matrices using this compound, also referred to as 3,3',5,5'-tetramethyl-4,4'-biphenol diglycidyl ether (TMBPDGE), involves the reaction of its epoxy groups with a curing agent. cymitquimica.compsu.edu Common curing agents include aromatic amines and anhydrides. psu.edudntb.gov.ua The crosslinking process is a critical step that dictates the final properties of the thermoset material.

The reaction with amine-based hardeners proceeds through the nucleophilic addition of the amine to the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, propagating the crosslinking process. The result is a densely crosslinked polymer network.

Anhydride curing, on the other hand, typically requires a catalyst or initiator to open the anhydride ring, which then reacts with the hydroxyl groups present on the epoxy monomer or those formed during the polymerization. This is followed by the reaction of the generated carboxylic acid with the epoxy groups.

The rigid biphenyl (B1667301) core of this compound imparts significant thermal stability and mechanical strength to the resulting polymer matrix. cymitquimica.com The tetramethyl substituents on the biphenyl group enhance its solubility in organic solvents and can influence the packing of the polymer chains, affecting properties like dielectric constant and water resistance. cymitquimica.compsu.edu The crosslink density, which is a measure of the number of crosslinks per unit volume, can be controlled by adjusting the stoichiometry of the epoxy to the curing agent and the curing conditions. psu.edu This, in turn, allows for the tuning of the material's mechanical and thermal properties. Research has shown that epoxy systems based on TMBPDGE can exhibit excellent mechanical properties and low water absorption due to the hydrophobic nature of the biphenyl backbone. psu.eduresearchgate.net

Functional Polymer Composites Incorporating this compound

Functional polymer composites are materials where a polymer matrix is combined with one or more fillers to achieve specific properties that are not attainable by the individual components. This compound serves as an excellent matrix material for such composites due to its inherent properties. mdpi.com

For instance, the hydrophobic nature of the TMBPDGE-based matrix can be advantageous in applications requiring low water uptake, such as coatings for corrosion protection. researchgate.netplymouth.ac.uk When combined with appropriate fillers, these composites can offer superior barrier properties against moisture and corrosive agents.

Below is a table summarizing the properties of a waterborne acrylic resin modified with TMBPDGE, demonstrating its effect on mechanical properties. researchgate.net

| Property | Base Resin | TMBPDGE Modified Resin |

| Tensile Strength | Lower | Higher |

| Water Resistance | Lower | Higher |

Coordination Chemistry and Ligand Design Using this compound

While primarily known for its role in polymer chemistry, the structural features of this compound and its derivatives also present opportunities in coordination chemistry and ligand design.

Metal Complexes and Organometallic Structures Involving this compound

The synthesis of metal-containing polymers is an area of growing interest, as the incorporation of metal ions into a polymer backbone can impart unique catalytic, magnetic, and thermal properties. cnrs.fr The epoxy groups of this compound can be chemically modified to introduce coordinating functionalities. For example, the ring-opening of the epoxide with a suitable reagent can introduce donor atoms like nitrogen or sulfur, capable of binding to metal ions.

Alternatively, the biphenyl core itself can be functionalized prior to the addition of the glycidyl (B131873) ether groups to include ligating sites. While direct complexation with the unmodified this compound is less common, its derivatives can serve as ligands. The formation of metal complexes with such ligands can lead to the development of organometallic structures with well-defined geometries.

Design of Novel Functional Materials via Coordination with this compound

The design of novel functional materials through coordination chemistry involves the strategic selection of metal ions and organic ligands to create materials with desired properties. By using derivatives of this compound as ligands, it is possible to create metal-containing polymers with enhanced thermal stability and specific catalytic activities. cnrs.fr

Application of this compound in Nanostructured Materials

The use of this compound extends to the fabrication of nanostructured materials. Its ability to form well-defined polymer networks makes it a suitable candidate for creating templates or matrices for the synthesis of nanocomposites.

By polymerizing this compound in the presence of nanoparticles, it is possible to encapsulate and disperse these nanoparticles within a robust polymer matrix. This approach can prevent the agglomeration of nanoparticles and ensure their homogeneous distribution, which is crucial for achieving the desired nanoscale properties in the final material. bohrium.com

Furthermore, the controlled polymerization of this compound can be employed to create nanostructured surfaces or thin films with specific topographies. The inherent properties of the resulting polymer, such as thermal stability and chemical resistance, make these nanostructured materials suitable for applications in electronics, sensors, and coatings.

Fabrication of Nanofibers and Scaffolds with this compound

A comprehensive search of scientific literature and materials science databases did not yield any specific studies or research detailing the direct use of this compound (4,4'-methylenebis(3-chloro-2,6-diethylaniline)) in the fabrication of nanofibers or scaffolds. While the compound is utilized to create robust polymer systems, its application as a primary component or a surface modifier in the context of electrospinning, self-assembly, or other common nanofiber and scaffold fabrication techniques is not documented in the available resources.

Surface Modification and Interfacial Science of Materials using this compound

In one study, an epoxy system comprising DGEBA and M-CDEA was used as a matrix for the alignment of multi-walled carbon nanotubes. uba.ar This suggests a role for M-CDEA in creating polymer matrices with specific interfacial characteristics suitable for embedding and orienting nanomaterials. However, direct studies focusing on the use of M-CDEA as a surface modification agent itself are not prevalent.

Table 1: Components of a Studied Epoxy System

| Component | Chemical Name | Role |

|---|---|---|

| Epoxy Monomer | Diglycidyl ether of bisphenol A (DGEBA) | Base resin |

| Curing Agent | 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (M-CDEA) | Hardener/Curative |

| Thermoplastic | Polyetherimide (PEI) | Modifier |

This table is based on components mentioned in a study on epoxy-thermoplastic blends. acs.org

Electrochemical Applications and Sensor Development involving this compound

There is no available scientific literature or research data that indicates the use of this compound (4,4'-methylenebis(3-chloro-2,6-diethylaniline)) in electrochemical applications or for the development of sensors. The compound's primary application remains in the field of polymer chemistry as a curing agent.

Environmental Transformation and Persistence of Einecs 275 847 4

Abiotic Degradation Pathways of Einecs 275-847-4 in Environmental Matrices

The degradation of fenpropidin (B1672529) in the environment can occur through non-biological processes, primarily driven by light and water.

Photochemical Degradation of this compound

Photochemical degradation is a key process that can break down chemical compounds through the energy of sunlight. Studies have shown that fenpropidin is resistant to photolysis on soil surfaces. apvma.gov.au In aqueous solutions, direct photolysis is not expected to be a significant degradation pathway because the compound does not absorb light at wavelengths greater than 290 nm, which is the relevant spectrum for sunlight reaching the Earth's surface. apvma.gov.au However, photodegradation can be a major route for the dissipation of pesticides on leaf surfaces. researchgate.net While specific photochemical transformation products of fenpropidin in the environment are not extensively detailed in the provided search results, the process is recognized as a significant degradation pathway for many fungicides. researchgate.net It has been noted that the atmospheric half-life of fenpropidin is modeled to be less than two days. apvma.gov.au

Hydrolytic Stability and Transformation Products of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. Fenpropidin has been found to be stable under sterile aqueous hydrolysis conditions. chemicalbook.comapvma.gov.au This stability is observed across a range of pH levels, from acidic (pH 3) to neutral (pH 7) and alkaline (pH 9), even at an elevated temperature of 50°C. herts.ac.ukapvma.gov.au This indicates that hydrolysis is not a significant degradation pathway for fenpropidin in the aquatic environment.

Interactive Data Table: Hydrolytic Stability of Fenpropidin

| pH | Temperature (°C) | Stability | Reference |

| 3 | 50 | Stable | herts.ac.ukapvma.gov.au |

| 7 | 50 | Stable | herts.ac.ukapvma.gov.au |

| 9 | 50 | Stable | herts.ac.ukapvma.gov.au |

Biotic Degradation Processes of this compound

Living organisms, particularly microorganisms, play a crucial role in the breakdown of fenpropidin in the environment.

Microbial Metabolism and Biotransformation of this compound

Microbial metabolism is a primary driver of fenpropidin degradation in soil and water systems. Aerobic soil metabolism half-lives for fenpropidin have been reported to range from 9.5 to 155 days across different soil types. apvma.gov.au In field studies, the half-life of fenpropidin in soil was observed to be between 13.4 and 16.5 days. nih.gov Another study found that the dissipation in soil followed first-order kinetics with the R-(+)-enantiomer dissipating faster (half-life of 19.8 days) than the S-(-)-enantiomer (half-life of 22.4 days). mdpi.comresearchgate.net

In water-sediment systems, fenpropidin dissipates rapidly from the water phase by partitioning to the sediment, with dissipation half-times (DT50) ranging from 1.0 to 5.9 days. apvma.gov.au Subsequent degradation in the sediment occurs with whole system DT50 values calculated to be between 77 and 183 days. apvma.gov.au A ready biodegradability test indicated that fenpropidin is 'not readily biodegradable'. apvma.gov.au

The biotransformation of fenpropidin leads to the formation of various metabolites. In soil, hydroxylation of the piperidine (B6355638) ring is a primary metabolic pathway. chemicalbook.com One of the identified metabolites in water-sediment studies is CGA289267, which was found at a maximum of 27% of the applied radioactivity. apvma.gov.au In plant metabolism, which can be influenced by microbial activity on and within the plant, several oxidation products have been identified. These include metabolites formed through the oxidation of the piperidine ring (CGA 289263, CGA 289269, CGA 289265) and the tertiary butyl side chain (CGA 289268, CGA 289267). apvma.gov.au

Interactive Data Table: Soil Degradation Half-life of Fenpropidin

| Condition | Half-life (days) | Enantiomer Specificity | Reference |

| Aerobic Soil Metabolism (Lab) | 9.5 - 155 | Not specified | apvma.gov.au |

| Field Study | 13.4 - 16.5 | Not specified | nih.gov |

| Field Study | 19.8 | R-(+)-fenpropidin | mdpi.comresearchgate.net |

| Field Study | 22.4 | S-(-)-fenpropidin | mdpi.comresearchgate.net |

Enzymatic Degradation of this compound and Related Compounds

The degradation of fenpropidin is facilitated by specific enzymes in organisms. In mammals, cytochrome P450 (CYP450) enzymes are significantly involved in its metabolism. nih.gov Specifically, CYP3A2 has been identified as a key oxidative enzyme in the metabolism of fenpropidin in rat liver microsomes. nih.gov The metabolism exhibits enantioselectivity, with the R-FPD enantiomer being metabolized faster than the S-FPD enantiomer. nih.gov The metabolic reactions primarily involve oxidation, reduction, hydroxylation, and N-dealkylation. nih.gov

Fenpropidin's fungicidal mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the enzymes Δ14-reductase and Δ8→Δ7-isomerase. apvma.gov.auresearchgate.net While this relates to its efficacy, the enzymes responsible for its breakdown in environmental microorganisms are also a subject of study. Microbes possess a range of enzymes like esterases, glutathione (B108866) S-transferases, and cytochrome P450s that are known to be involved in the degradation of pesticides. researchgate.net For fenpropidin and structurally related morpholine (B109124) fungicides like fenpropimorph (B1672530), enzymatic systems in organisms like Saccharomyces cerevisiae have been used to study their inhibitory effects on sterol biosynthesis enzymes. researchgate.net

Environmental Transport and Fate Modeling of this compound

Environmental fate models are used to predict the distribution and persistence of chemicals like fenpropidin in the environment. These models integrate data on a compound's physical and chemical properties with environmental conditions to estimate its movement and degradation. fortunejournals.comresearchgate.net

Key parameters for modeling the fate of fenpropidin include its water solubility, which is highly pH-dependent, and its vapor pressure. apvma.gov.au Its potential to move from water to the atmosphere is described by Henry's Law Constant. fortunejournals.com The soil adsorption coefficient (Koc) is another critical parameter that determines its mobility in soil and potential to leach into groundwater.

Models like the Pesticide Root Zone Model (PRZM) are used to predict the fate and transport of pesticides in the unsaturated soil zone. science.gov For fenpropidin, modeling has been used to estimate its atmospheric half-life and its concentrations in groundwater (PECgw) and surface water/sediment (PECsw/sd). apvma.gov.aueuropa.eu For instance, one study highlighted that fenpropidin has a low potential to leach into groundwater. herts.ac.uk Another modeling study on the related compound fenpropimorph used the SWAT model to understand its fate and transport in a drinking water basin, indicating that such models can identify critical source areas and transport pathways. fao.org The accuracy of these models relies heavily on the quality of input data, including degradation rates and transport parameters. science.gov

Advanced Analytical Methodologies for Einecs 275 847 4

Hyphenated Chromatographic Techniques for Separation and Quantification of Einecs 275-847-4

The separation and quantification of this compound, which is comprised of a dinitrophenol component and an imidazole (B134444) derivative, can be effectively achieved using hyphenated chromatographic techniques. These methods offer the high separation efficiency of chromatography coupled with the sensitive detection capabilities of various detectors.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of dinitrophenol-related compounds. nih.gov For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. This would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. acs.org The gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the effective separation of the parent compound from any potential impurities or degradation products. acs.org

Gas chromatography (GC) can also be employed, particularly for the analysis of the dinitrophenol moiety after a derivatization step. dss.go.th Dinitrophenols are often derivatized to more volatile and thermally stable compounds, such as their methyl ether or pentafluorobenzyl (PFB) ether derivatives, to improve their chromatographic behavior. dss.go.thoup.com For instance, the use of PFB bromide for derivatization followed by GC with electron capture detection (ECD) or mass spectrometry (MS) can provide very low detection limits. dss.go.th

The quantification of this compound would be performed by creating a calibration curve using standards of known concentrations. The choice of detector is crucial for sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector can be used with HPLC, as dinitrophenols exhibit strong absorbance in the UV region. nih.gov For more selective and sensitive detection, mass spectrometry (MS) is the preferred choice, leading to techniques like HPLC-MS and GC-MS. nih.govdss.go.thnih.gov

Table 1: Exemplary Hyphenated Chromatographic Methods for Dinitrophenol Analysis

| Technique | Column | Mobile/Carrier Gas | Detector | Typical Application |

| HPLC-UV | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis/DAD | Quantification of dinitrophenols in various matrices. |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer | Identification and quantification of derivatized dinitrophenols. dss.go.th |

| HPLC-MS/MS | C18 (Reversed-Phase) | Methanol/Ammonium Acetate | Triple Quadrupole MS | Trace level detection and structural confirmation in complex samples. oup.com |

High-Resolution Spectroscopic Characterization of this compound

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing insights into its molecular framework and the specific arrangement of atoms.

Infrared (IR) and Raman Spectroscopy provide information about the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the nitro groups (typically strong absorptions around 1530 and 1350 cm⁻¹), the C=N bond of the imidazole ring, and the aromatic C-H and C=C bonds of the dinitrophenol ring. The formation of the salt would be evident from the presence of bands corresponding to the imidazolium (B1220033) cation and the phenolate (B1203915) anion.

UV-Visible (UV-Vis) Spectroscopy is useful for confirming the presence of the dinitrophenol chromophore. Dinitrophenols typically exhibit strong absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these bands can be influenced by the pH and the solvent, which is a key consideration when analyzing the salt form of the compound. nih.gov

Table 2: Expected Spectroscopic Data for the Components of this compound

| Spectroscopic Technique | Dinitrophenol Moiety | 4,5-dihydro-2-methyl-1H-imidazole Moiety |

| ¹H NMR | Aromatic protons with downfield shifts. | Signals for methyl and methylene (B1212753) protons. |

| ¹³C NMR | Aromatic carbons, carbons bearing nitro groups. | Aliphatic carbons of the ring and the methyl group. |

| IR Spectroscopy | Strong N-O stretching bands for nitro groups. | C=N stretching, N-H bending (in protonated form). |

| UV-Vis Spectroscopy | Strong absorption in the UV region. | Generally transparent in the near-UV and visible regions. |

Mass Spectrometric Approaches for Structural Confirmation and Impurity Analysis of this compound

Mass spectrometry (MS) is a highly sensitive and selective technique that provides information about the molecular weight and structure of a compound. It is particularly valuable for confirming the identity of this compound and for identifying and quantifying any impurities.

For the analysis of the intact salt, Electrospray Ionization (ESI) would be the most appropriate ionization technique, as it is a soft ionization method suitable for polar and ionic compounds. In the positive ion mode, the [M+H]⁺ ion of the 4,5-dihydro-2-methyl-1H-imidazole would be observed. In the negative ion mode, the [M-H]⁻ ion of the dinitrophenol would be detected. oup.com High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or a Time-of-Flight (TOF) analyzer, would allow for the determination of the exact mass of the ions, which can be used to confirm their elemental composition with high accuracy. oup.com

Tandem Mass Spectrometry (MS/MS) is crucial for structural elucidation and for the specific detection of the compound in complex matrices. By selecting the precursor ion (either the protonated imidazole derivative or the deprotonated dinitrophenol) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its unambiguous identification. oup.comnih.gov

For impurity analysis, a combination of HPLC with HRMS is a powerful approach. This allows for the separation of impurities from the main component, followed by their identification based on their accurate mass and fragmentation patterns. This is essential for quality control and for understanding potential degradation pathways of the compound.

Table 3: Mass Spectrometric Parameters for the Analysis of this compound Components

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (Hypothetical) | Analytical Application |

| ESI-Negative | [Dinitrophenol - H]⁻ | Loss of NO, NO₂, H₂O | Structural confirmation and quantification of the dinitrophenol moiety. oup.com |

| ESI-Positive | [Imidazole derivative + H]⁺ | Loss of methyl group, ring opening fragments | Structural confirmation of the imidazole moiety. |

Development of Novel Sensor Platforms for this compound Detection

The development of novel sensor platforms for the rapid and selective detection of dinitrophenols is an active area of research, driven by the need for on-site and real-time monitoring. These sensors can be adapted for the detection of the dinitrophenol component of this compound.

Electrochemical Sensors have shown great promise for the detection of dinitrophenols. These sensors are typically based on the electrochemical reduction of the nitro groups on the surface of a modified electrode. Various nanomaterials, such as metal nanoparticles (e.g., silver, gold), metal oxides (e.g., Fe₃O₄@Ag@Ni), and carbon-based materials (e.g., graphene, carbon nanotubes), have been used to modify the electrode surface to enhance the sensitivity and selectivity of the detection. rsc.orgmdpi.com The detection is usually performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), where the reduction peak current is proportional to the concentration of the dinitrophenol. mdpi.com

Optical Sensors , particularly those based on fluorescence quenching, are another important class of sensors for dinitrophenols. These sensors often utilize fluorescent materials, such as quantum dots, metal-organic frameworks (MOFs), or fluorescent polymers, whose fluorescence is quenched in the presence of dinitrophenols through mechanisms like electron transfer or energy transfer. nih.govnih.gov The change in fluorescence intensity provides a quantitative measure of the analyte concentration. For instance, a sensor based on a functional polymer containing a fluorescent moiety has been developed for the selective detection of 2,6-dinitrophenol. nih.gov

Table 4: Comparison of Sensor Platforms for Dinitrophenol Detection

| Sensor Type | Principle of Operation | Advantages | Challenges |

| Electrochemical | Reduction of nitro groups at a modified electrode. rsc.org | High sensitivity, low cost, potential for miniaturization. | Susceptibility to interference from other electroactive species. |

| Optical (Fluorescence) | Quenching of fluorescence of a sensing material. nih.govnih.gov | High sensitivity, high selectivity, potential for remote sensing. | Photobleaching of the fluorescent probe, interference from colored samples. |

| Nanowire-based | Change in electrical conductance upon analyte binding. researchgate.net | Ultra-high sensitivity, label-free detection. | Complex fabrication process, surface functionalization can be challenging. |

Theoretical and Computational Chemistry Studies on Einecs 275 847 4

Quantum Mechanical Investigations of Electronic Structure and Reactivity of Einecs 275-847-4

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. Such studies have been applied to the components of this compound, providing a foundational understanding of their intrinsic properties.

2,4-Dinitrophenol (B41442) (DNP):

The molecular and vibrational structure of 2,4-dinitrophenol (DNP) has been investigated using various quantum chemical methods. nih.gov DFT calculations, especially with the B3LYP functional, have been shown to accurately reproduce experimental data from FT-IR and FT-Raman spectroscopy. nih.gov These studies reveal the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. nih.gov This interaction significantly influences the molecule's vibrational frequencies and geometry. nih.gov

Key findings from quantum mechanical studies on DNP include:

Electronic Structure: The presence of two nitro groups on the phenol (B47542) ring leads to significant electron delocalization. nih.gov

Vibrational Analysis: The vibrational bands observed in experimental spectra can be accurately assigned to specific normal modes of vibration through DFT calculations. nih.gov

Reactivity: The electronic properties, such as the distribution of atomic charges, can be calculated to predict reactive sites within the molecule.

Interactive Data Table: Calculated Vibrational Frequencies of 2,4-Dinitrophenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(OH) | ~3233 | ~3259 (Raman) | O-H stretching |

| νas(NO₂) | Varies with functional | ~1556 (IR) | Asymmetric NO₂ stretching |

| νs(NO₂) | Varies with functional | ~1351 (Raman) | Symmetric NO₂ stretching |

| Ring C-C stretching | Multiple bands | Multiple bands | Aromatic ring stretching |

| δ(OH) in-plane | ~1149 | ~1159 (Raman) | O-H in-plane bending |

| γ(OH) out-of-plane | ~807 | ~807 (IR) | O-H out-of-plane bending |

4,5-Dihydro-2-methyl-1H-imidazole:

Quantum chemical studies on imidazole (B134444) and its derivatives provide insights into the electronic structure of the cationic component of this compound. The protonation of the imidazole ring leads to the formation of a stable imidazolium (B1220033) cation. Theoretical studies on various imidazole derivatives have been conducted to understand their structure, electronic properties, and reactivity. For instance, quantum chemical calculations have been used to investigate the optimized molecular structure and vibrational frequencies of imidazole derivatives. researchgate.net The electronic properties, such as HOMO-LUMO energy gaps, help in understanding the charge transfer within the molecules. mdpi.commsu.edu

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions in solution. While specific MD simulations for the this compound salt are not available, studies on its constituent ions in aqueous environments provide valuable information.

Dinitrophenolate in Solution:

MD simulations can be used to investigate the interactions of the dinitrophenolate anion with solvent molecules. These simulations can reveal details about the formation of hydrogen bonds and the structure of the solvation shell around the ion. For example, MD simulations of aqueous solutions of imidazolium-based ionic liquids have been performed to understand the organization and dynamics of the ions in water. rsc.orgresearchgate.net These studies show that the cations can form aggregates, and the anions are partially associated with the cations. rsc.org

Imidazolium Cations in Solution:

The behavior of imidazolium cations in solution has been extensively studied using MD simulations, particularly in the context of ionic liquids. nih.govmdpi.comrsc.org These simulations provide insights into:

Ion Pairing and Aggregation: The formation of ion pairs and larger aggregates in solution, which affects the physical properties of the solution. rsc.org

Solvation Structure: The arrangement of solvent molecules around the cation and the nature of their interactions.

Transport Properties: The diffusion coefficients of the ions, which are crucial for understanding their mobility in solution. nih.gov

MD simulations of aqueous solutions of 1-n-alkyl-3-methylimidazolium bromide have shown that the cation distributions are inhomogeneous, with the degree of organization increasing with the length of the alkyl chain. rsc.org

Computational Design and Prediction of Novel Materials Incorporating this compound

Computational methods are increasingly used to design new materials with specific properties. mdpi.com The components of this compound, dinitrophenol and imidazole derivatives, have been considered in the computational design of energetic materials and other functional materials.

Energetic Materials:

Dinitrophenol and other nitroaromatic compounds are known for their energetic properties. Computational studies are employed to predict the performance and sensitivity of new energetic materials. researchgate.netnih.gov By introducing different functional groups to a core molecule, researchers can computationally screen for compounds with desirable properties like high detonation velocity and low impact sensitivity. nih.gov For instance, twelve 1,3-dinitrohexahydropyrimidine-based energetic compounds were designed by introducing various explosopheres, and their properties were evaluated computationally. nih.gov

Imidazole and triazole rings are also used as building blocks for energetic materials due to their high nitrogen content and thermal stability. nih.gov Computational studies on trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives have been performed to evaluate their heats of formation and detonation performance. nih.gov

Other Functional Materials:

The principles of computational materials design can be applied to develop a wide range of materials beyond energetics. mdpi.com For example, the design of new materials for applications in electronics, energy storage, and catalysis can be guided by computational simulations of their properties at the atomic and molecular level.

Chemoinformatics and QSAR/QSPR Modeling for this compound Derivatives

Chemoinformatics encompasses the use of computational and informational techniques to solve problems in chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in chemoinformatics for predicting the biological activity or properties of chemical compounds based on their molecular structure.

QSAR Studies on Dinitrophenol Derivatives:

QSAR studies have been conducted on nitroaromatic compounds, including dinitrophenol derivatives, to predict their toxic effects. mdpi.com These models use various molecular descriptors, such as quantum chemical parameters and topological indices, to establish a mathematical relationship between the chemical structure and its biological activity. For dinitro aromatic compounds, descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the charge on the nitro group have been found to be important for predicting toxicity. mdpi.com

QSAR/QSPR Studies on Imidazole Derivatives:

A significant number of QSAR studies have been performed on imidazole derivatives to model a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. nih.govespublisher.comespublisher.comresearchgate.netnih.gov These studies help in identifying the key molecular features responsible for a particular biological activity and guide the design of new, more potent compounds. For example, QSAR models for imidazole derivatives with antibacterial activity have been developed, highlighting the importance of electronic and physicochemical descriptors. nih.gov

Interactive Data Table: Examples of Descriptors Used in QSAR/QSPR Models of Imidazole Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |

| Topological | Connectivity indices, Shape indices | Molecular size, Branching, Shape |

| Physicochemical | LogP, Molar refractivity, Hydration energy | Lipophilicity, Bulkiness, Interaction with water |

| Functional Groups | Number of specific atoms or groups | Presence of key structural features for activity |

These chemoinformatic approaches allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery and material design process.

Industrial and Technological Applications of Einecs 275 847 4

Regulatory Landscape and Chemical Management of Einecs 275 847 4

Global and Regional Regulatory Inventories for Einecs 275-847-4

The first step in the lifecycle of a chemical substance within a regulatory framework is its inclusion in a national or regional inventory. For this compound, its status varies across different key markets, reflecting the diverse approaches to chemical management worldwide.

In the European Union, this compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). researchgate.net This listing signifies that the substance was on the market in the European Community between 1 January 1971 and 18 September 1981. chemradar.com As an existing substance, it falls under the purview of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Its UVCB nature means its registration dossier requires specific information beyond that of a well-defined substance, focusing on the manufacturing process and the resulting reaction mass. environment.co.il

The table below summarizes the known inventory status of this compound in several key global and regional inventories. It is important to note that for UVCB substances, a definitive "listed" or "not listed" status can be complex to ascertain without a specific inquiry to the relevant regulatory bodies, as the exact composition can vary.

| Inventory | Region/Country | Status of this compound |

| EINECS | European Union | Listed |

| TSCA | United States | Status requires verification |

| DSL | Canada | Status requires verification |

| AICS | Australia | Status requires verification |

| ENCS | Japan | Status requires verification |

| IECSC | China | Status requires verification |

| KECI | South Korea | Status requires verification |

*Verification with the respective authorities is recommended to confirm the regulatory status of this specific UVCB substance.

Data Requirements and Registration Processes for this compound under Chemical Regulations

Under the EU's REACH regulation, the registration of a UVCB substance like this compound necessitates a comprehensive data package. The specific information required is determined by the tonnage band in which the substance is manufactured or imported. The annexes of REACH outline these requirements.

For substances in the 1-10 tonnes per year band (Annex VII ), the standard information requirements include:

Physicochemical properties: such as melting/freezing point, boiling point, density, and water solubility.

Toxicological information: including data on skin irritation/corrosion, eye irritation, and skin sensitization. In vitro methods are preferred to minimize animal testing.

Ecotoxicological information: such as short-term toxicity to aquatic invertebrates and growth inhibition of aquatic plants. labcorp.comreachonline.eu

For substances in the 10-100 tonnes per year band (Annex VIII ), the data requirements are more extensive and build upon those of Annex VII:

Additional physicochemical properties: including flammability, explosive properties, and oxidizing properties.

Further toxicological studies: such as acute toxicity (oral, dermal, inhalation), and screening for reproductive/developmental toxicity.

More comprehensive ecotoxicological data: including long-term toxicity to aquatic invertebrates and toxicity to terrestrial organisms. europa.eu

The registration process for a UVCB substance emphasizes a thorough characterization of the material, including a description of the starting materials and the manufacturing process. Analytical techniques such as chromatography are crucial to provide a "fingerprint" of the substance, demonstrating the variability and consistency of its composition.

International Harmonization of Chemical Classification and Labelling (excluding hazard details) for this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), developed by the United Nations, provides a framework for the consistent communication of chemical hazards worldwide. nih.gov However, the implementation of GHS can vary between countries, leading to potential differences in classification and labeling for the same substance. This is particularly true for complex substances like UVCBs. era-environmental.com

The classification of a multi-component substance such as this compound under GHS is often based on the properties of its known hazardous constituents and the mixture as a whole, if data is available. chemsafetypro.com Bridging principles may be applied, where data from a similar tested mixture can be used to classify an untested mixture. era-environmental.com

While the goal of GHS is harmonization, differences in the adopted "building blocks" of the system by various countries can lead to discrepancies. For instance, the concentration limits for classifying a mixture based on its components can differ. chemsafetypro.com This means that while the fundamental principles of hazard communication are aligned, the specific label elements (e.g., pictograms, signal words, and hazard statements) for this compound may not be identical in all jurisdictions.

Policy Implications for Research, Development, and Commercialization of this compound

The regulatory landscape for UVCB substances like this compound has significant policy implications for their entire lifecycle. The complexity and potential data gaps associated with these substances present challenges for both regulators and industry. Current time information in 小県郡, JP.

For Research and Development:

The high cost and complexity of generating the required data for REACH registration can be a barrier to innovation, particularly for small and medium-sized enterprises (SMEs).

There is a growing policy emphasis on the development and use of New Approach Methodologies (NAMs), such as in vitro and in silico methods, to assess the hazards of complex substances and reduce reliance on animal testing. nih.gov This can drive research into alternative testing strategies for UVCBs.

For Commercialization:

The need for detailed substance characterization and robust data packages for registration can create a more transparent and safer market for chemicals.

The varying inventory status and classification and labeling requirements across different jurisdictions can create trade barriers and necessitate careful regulatory planning for companies wishing to market this compound globally.

Regulatory scrutiny of UVCB substances is increasing, and there is a trend towards requiring more comprehensive data to ensure their safe use. This can impact the long-term commercial viability of substances with significant data gaps. cefic-lri.org

Q & A

Q. How can researchers identify and characterize Einecs 275-847-4 in experimental settings?

Methodological Answer:

- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Cross-validate with infrared (IR) spectroscopy to identify functional groups .

- Purity Validation : Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity thresholds (>95% recommended for reproducibility). Document retention times and compare with reference standards .

Q. What are the established synthesis protocols for this compound, and how can they be optimized for small-scale academic labs?

Methodological Answer:

- Literature Review : Prioritize synthesis routes from journals with high reproducibility scores (e.g., Journal of Organic Chemistry). Compare yields, reaction conditions (temperature, catalysts), and solvent systems .

- Optimization Strategies : Use design of experiments (DoE) to test variables (e.g., reaction time, stoichiometry). For air-sensitive steps, implement Schlenk-line techniques or glovebox setups .

- Safety Considerations : Document handling protocols for hazardous intermediates (e.g., toxic byproducts) and adhere to institutional safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying pH conditions?

Methodological Answer:

- Statistical Reanalysis : Apply multivariate analysis (e.g., ANOVA) to identify outliers or confounding variables (e.g., buffer composition, ionic strength). Use tools like R or Python for sensitivity testing .

- Controlled Replication : Repeat experiments under strictly standardized conditions (pH ±0.05 units, controlled humidity). Validate using multiple analytical methods (e.g., potentiometric titration vs. UV-Vis spectroscopy) .

- Mechanistic Hypotheses : Propose competing reaction pathways (e.g., acid-catalyzed vs. base-mediated mechanisms) and test via isotopic labeling (e.g., deuterium exchange) .

Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein binding using force fields (e.g., AMBER, CHARMM). Validate docking scores against experimental IC₅₀ values from enzyme inhibition assays .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Cross-reference with experimental redox potentials .

- Data Integration : Use cheminformatics pipelines (e.g., KNIME, Schrödinger) to merge computational predictions with high-throughput screening data .

Q. How should researchers design a longitudinal study to assess this compound’s stability under environmental stressors (e.g., UV light, humidity)?

Methodological Answer:

- Accelerated Aging Models : Apply Arrhenius equations to extrapolate degradation rates at elevated temperatures. Validate with real-time stability data .

- Stress Testing : Expose samples to controlled UV irradiation (e.g., 254 nm) and monitor degradation via LC-MS. Include control groups with stabilizers (e.g., antioxidants) .

- Data Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation, ensuring reproducibility .

Methodological Frameworks for Data Analysis

Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals for EC₅₀ values .

- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Justify exclusions transparently in supplementary materials .

- Sensitivity Analysis : Use Monte Carlo simulations to assess parameter uncertainty and model robustness .

Q. How can researchers ensure their hypotheses about this compound’s mechanism of action align with experimental design?

Methodological Answer:

- FINER Criteria : Evaluate hypotheses for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, a study on metabolic pathways must justify biological relevance and ethical sourcing of cell lines .

- Control Variables : Include positive/negative controls (e.g., known inhibitors for enzyme studies) and blind analyses to reduce bias .

- Peer Review : Pre-register hypotheses on platforms like Open Science Framework (OSF) to solicit feedback before data collection .

Data Management and Reproducibility

Q. What protocols should researchers follow to ensure raw data from this compound experiments are reproducible?

Methodological Answer:

- Metadata Standards : Document experimental conditions (e.g., instrument calibration dates, batch numbers of reagents) using structured templates (e.g., ISA-Tab) .

- Version Control : Use Git repositories or electronic lab notebooks (ELNs) like LabArchives to track changes in data files .

- Open Access : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or Figshare, citing DOIs in publications .

Q. How can conflicting spectral data for this compound be reconciled across independent studies?

Methodological Answer:

- Interlaboratory Comparisons : Participate in round-robin studies to benchmark instrument performance. Share calibration standards between labs .

- Error Propagation Analysis : Quantify uncertainties in peak integration (NMR) or signal-to-noise ratios (MS) using error bars in published figures .

- Transparency Initiatives : Publish “negative data” (e.g., failed syntheses, inconclusive assays) in dedicated journals (e.g., Journal of Negative Results) to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.